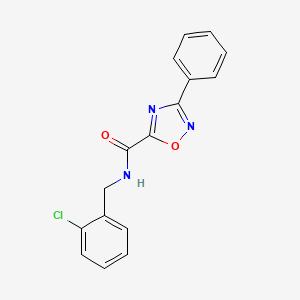![molecular formula C19H19N3OS B5428331 6-{3-[4-(methylthio)benzoyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5428331.png)
6-{3-[4-(methylthio)benzoyl]piperidin-1-yl}pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{3-[4-(methylthio)benzoyl]piperidin-1-yl}pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTB-2-CP and is synthesized through a specific method.
作用机制
The mechanism of action of 6-{3-[4-(methylthio)benzoyl]piperidin-1-yl}pyridine-2-carbonitrile involves the inhibition of protein kinase C. This inhibition leads to the downregulation of various cellular processes that are regulated by protein kinase C, such as cell proliferation, differentiation, and apoptosis. The compound also acts as a fluorescent probe for the detection of metal ions by binding to the metal ions and emitting fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its inhibition of protein kinase C. This inhibition leads to the downregulation of various cellular processes that are regulated by protein kinase C. The compound also acts as a fluorescent probe for the detection of metal ions by binding to the metal ions and emitting fluorescence.
实验室实验的优点和局限性
The advantages of using 6-{3-[4-(methylthio)benzoyl]piperidin-1-yl}pyridine-2-carbonitrile in lab experiments include its ability to inhibit protein kinase C, its use as a fluorescent probe for the detection of metal ions, and its potential applications in the development of drugs for the treatment of cancer and other diseases. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.
未来方向
There are several future directions for the research on 6-{3-[4-(methylthio)benzoyl]piperidin-1-yl}pyridine-2-carbonitrile. These include further studies on its mechanism of action and its potential applications in the development of drugs for the treatment of cancer and other diseases. Additionally, research can be conducted to determine the safety and efficacy of this compound in vivo. Further studies can also be conducted to explore its potential applications in other fields such as environmental monitoring and biotechnology.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine its safety and efficacy in vivo and explore its potential applications in other fields.
合成方法
The synthesis of 6-{3-[4-(methylthio)benzoyl]piperidin-1-yl}pyridine-2-carbonitrile involves the reaction of 4-(methylthio)benzoyl chloride with 6-(piperidin-1-yl)pyridine-2-carbonitrile in the presence of a base. The reaction is carried out at room temperature, and the product is obtained in good yield.
科学研究应用
6-{3-[4-(methylthio)benzoyl]piperidin-1-yl}pyridine-2-carbonitrile has potential applications in various fields of scientific research. It is used as a fluorescent probe for the detection of metal ions. It also acts as an inhibitor of protein kinase C, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound is used in the development of drugs for the treatment of cancer and other diseases.
属性
IUPAC Name |
6-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-24-17-9-7-14(8-10-17)19(23)15-4-3-11-22(13-15)18-6-2-5-16(12-20)21-18/h2,5-10,15H,3-4,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADAMVJXORUWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)C3=CC=CC(=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-(cyclopropylcarbonyl)-N-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428253.png)
![4-(3,6-dihydropyridin-1(2H)-yl)-7-(9H-purin-6-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5428255.png)
![rel-(4aS,8aR)-6-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5428257.png)
![3-propyl-5-{[2-(2,3,4-trifluorophenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5428265.png)
![N-(2-methoxy-1-methylethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5428271.png)
![N-({1-[(1-isopropyl-1H-pyrrol-3-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5428273.png)
![2-methoxy-N-methyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5428294.png)
![4-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5428300.png)
![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5428310.png)
![2,5-dichloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5428312.png)
![3-({[4-(isopropoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5428318.png)

![(2-methoxyethyl)[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5428341.png)
![4-{[2-(2-methoxyethyl)piperidin-1-yl]carbonyl}-2-methyl-1H-benzimidazole](/img/structure/B5428346.png)